Cas no 1485093-52-4 (3-Amino-1-(2,3-dichlorophenyl)propan-1-ol)

3-Amino-1-(2,3-dichlorophenyl)propan-1-ol is a chiral amino alcohol derivative featuring a 2,3-dichlorophenyl group and a primary amine functionality. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its structural framework, combining a polar hydroxyl group and an amine moiety, enables applications in asymmetric synthesis and ligand design. The dichlorophenyl substituent enhances lipophilicity, making it useful for modulating physicochemical properties in drug development. The compound’s well-defined stereochemistry also supports its use in enantioselective reactions. Careful handling is advised due to its reactive amine group and potential sensitivity to air or moisture.
3-Amino-1-(2,3-dichlorophenyl)propan-1-ol structure
1485093-52-4 structure
商品名:3-Amino-1-(2,3-dichlorophenyl)propan-1-ol
CAS番号:1485093-52-4
MF:C9H11Cl2NO
メガワット:220.095740556717
CID:5281302

3-Amino-1-(2,3-dichlorophenyl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-amino-1-(2,3-dichlorophenyl)propan-1-ol
    • 3-Amino-1-(2,3-dichlorophenyl)propan-1-ol
    • インチ: 1S/C9H11Cl2NO/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3,8,13H,4-5,12H2
    • InChIKey: PSLODMRSWABYTE-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CC=CC=1C(CCN)O)Cl

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 157
  • トポロジー分子極性表面積: 46.2
  • 疎水性パラメータ計算基準値(XlogP): 1.7

3-Amino-1-(2,3-dichlorophenyl)propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-682404-2.5g
3-amino-1-(2,3-dichlorophenyl)propan-1-ol
1485093-52-4
2.5g
$1454.0 2023-03-11
Enamine
EN300-682404-0.25g
3-amino-1-(2,3-dichlorophenyl)propan-1-ol
1485093-52-4
0.25g
$683.0 2023-03-11
Enamine
EN300-682404-5.0g
3-amino-1-(2,3-dichlorophenyl)propan-1-ol
1485093-52-4
5.0g
$2152.0 2023-03-11
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01087211-1g
3-Amino-1-(2,3-dichlorophenyl)propan-1-ol
1485093-52-4 95%
1g
¥3220.0 2023-04-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01087211-5g
3-Amino-1-(2,3-dichlorophenyl)propan-1-ol
1485093-52-4 95%
5g
¥9352.0 2023-04-01
Enamine
EN300-682404-0.5g
3-amino-1-(2,3-dichlorophenyl)propan-1-ol
1485093-52-4
0.5g
$713.0 2023-03-11
Enamine
EN300-682404-10.0g
3-amino-1-(2,3-dichlorophenyl)propan-1-ol
1485093-52-4
10.0g
$3191.0 2023-03-11
Enamine
EN300-682404-0.05g
3-amino-1-(2,3-dichlorophenyl)propan-1-ol
1485093-52-4
0.05g
$624.0 2023-03-11
Enamine
EN300-682404-1.0g
3-amino-1-(2,3-dichlorophenyl)propan-1-ol
1485093-52-4
1g
$0.0 2023-06-07
Enamine
EN300-682404-0.1g
3-amino-1-(2,3-dichlorophenyl)propan-1-ol
1485093-52-4
0.1g
$653.0 2023-03-11

3-Amino-1-(2,3-dichlorophenyl)propan-1-ol 関連文献

3-Amino-1-(2,3-dichlorophenyl)propan-1-olに関する追加情報

3-Amino-1-(2,3-Dichlorophenyl)Propan-1-Ol: A Comprehensive Overview

3-Amino-1-(2,3-Dichlorophenyl)Propan-1-Ol is a compound with the CAS number 1485093-52-4, which has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an amino group and a hydroxyl group attached to a dichlorophenyl ring. The dichlorophenyl moiety imparts distinctive electronic and steric properties, making it a valuable molecule for various applications.

Recent studies have highlighted the potential of 3-Amino-1-(2,3-Dichlorophenyl)Propan-1-Ol in drug discovery. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the development of anti-inflammatory and anticancer agents. The amino and hydroxyl functionalities provide versatile sites for further chemical modifications, enabling the creation of derivatives with enhanced biological activity.

The synthesis of 3-Amino-1-(2,3-Dichlorophenyl)Propan-1-Ol involves a multi-step process that typically begins with the chlorination of an aromatic ring. This is followed by nucleophilic substitution reactions to introduce the amino and hydroxyl groups. The optimization of these steps has been a focus of recent research, with scientists aiming to improve yield and purity while reducing environmental impact.

In terms of physical properties, 3-Amino-1-(2,3-Dichlorophenyl)Propan-1-Ol exhibits a melting point of approximately 85°C and a boiling point around 205°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory applications. The compound's stability under different pH conditions has also been extensively studied, revealing its resilience in both acidic and basic environments.

From an analytical perspective, modern techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry have been employed to characterize 3-Amino-1-(2,3-Dichlorophenyl)Propan-1-Ol. These methods provide precise insights into its molecular weight (calculated as 266.6 g/mol) and structural integrity. Additionally, nuclear magnetic resonance (NMR) spectroscopy has been instrumental in confirming the compound's stereochemistry and functional group arrangement.

The biological evaluation of 3-Amino-1-(2,3-Dichlorophenyl)Propan-1-Ol has revealed promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit key enzymes associated with inflammatory pathways, suggesting potential anti-inflammatory effects. Furthermore, preliminary anticancer studies indicate that this compound may induce apoptosis in cancer cells by modulating specific signaling pathways.

Despite its potential benefits, the use of 3-Amino-1-(2,3-Dichlorophenyl)Propan-1-Ol requires careful consideration of safety protocols. Handling this compound should be conducted in well ventilated areas with appropriate personal protective equipment to minimize exposure risks. Storage recommendations include keeping the compound in a cool, dry place away from direct sunlight to maintain stability.

In conclusion, 3-Amino-1-(2,3-Dichlorophenyl)Propan-1-Ol (CAS No: 1485093-52-4) stands out as a significant molecule with diverse applications across chemistry and pharmacology. Its unique structure and versatile functional groups make it an invaluable tool for researchers aiming to develop innovative therapeutic agents. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play a pivotal role in future advancements within these fields.

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